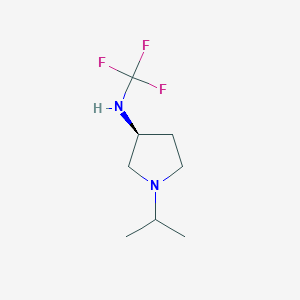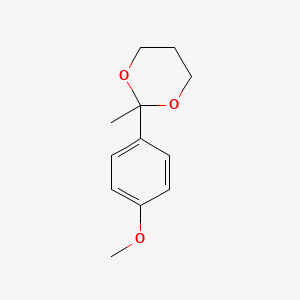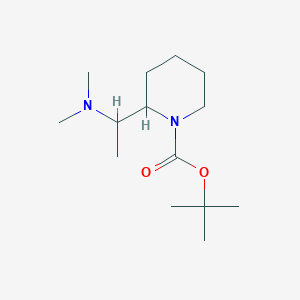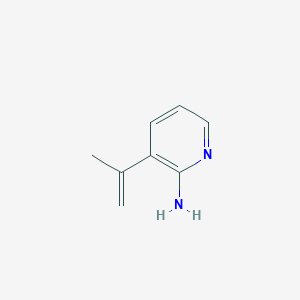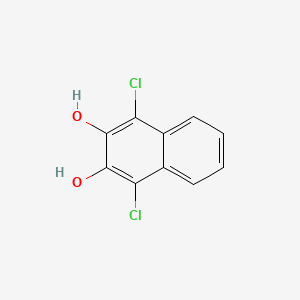
1,4-Dichloronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloronaphthalene-2,3-diol is an organic compound with the molecular formula C₁₀H₆Cl₂O₂ It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthalene ring
Preparation Methods
The synthesis of 1,4-Dichloronaphthalene-2,3-diol can be traced back to early methods described by Zincke and Fries in 1904 . The compound is typically prepared through the chlorination of naphthalene derivatives followed by hydroxylation. One common method involves the chlorination of 1,4-naphthoquinone to produce 2,3-dichloro-1,4-naphthoquinone, which is then reduced to this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloronaphthoquinones.
Reduction: Reduction reactions can convert it back to its corresponding naphthalene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .
Comparison with Similar Compounds
1,4-Dichloronaphthalene-2,3-diol can be compared with other similar compounds such as:
1,4-Dibromonaphthalene-2,3-diol: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloronaphthalene-1,4-diol: Differing in the position of the hydroxyl groups.
1,4-Dichloronaphthalene: Lacking the hydroxyl groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
52864-95-6 |
|---|---|
Molecular Formula |
C10H6Cl2O2 |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
1,4-dichloronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
InChI Key |
MMEJSVRRVZEBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



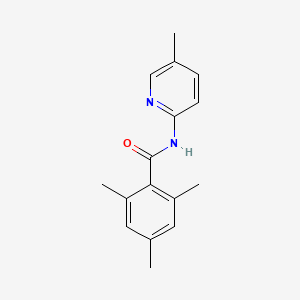

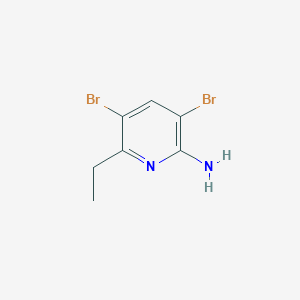

![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)



